molecular formula C11H10ClNO2 B1353144 2-Chloro-6,7-dimethoxyquinoline CAS No. 68236-22-6

2-Chloro-6,7-dimethoxyquinoline

Cat. No. B1353144
CAS RN: 68236-22-6
M. Wt: 223.65 g/mol
InChI Key: UJSZVZXINMWJKC-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6,7-dimethoxyquinoline consists of a quinoline core with two methoxy groups attached at the 6 and 7 positions and a chlorine atom attached at the 2 position .

Scientific Research Applications

Application in Epigenetic Regulation

  • Summary of the Application : 2-Chloro-6,7-dimethoxyquinoline is used in the development of inhibitors for G9a, a histone lysine methyltransferase (HKMT). HKMTs are involved in epigenetic regulation via the installation of histone methylation marks .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which are potent, substrate competitive inhibitors of G9a . The exact experimental procedures and technical details are not specified in the available resources.
  • Results or Outcomes : The use of 2-Chloro-6,7-dimethoxyquinoline in the synthesis of these derivatives has led to an improved understanding of the key pharmacophoric features of BIX-01294 (a known G9a inhibitor) and the identification of a new core quinoline inhibitory scaffold. This new scaffold retains excellent potency and high selectivity .

Application in Antineoplastic Drug Synthesis

  • Summary of the Application : 2-Chloro-6,7-dimethoxyquinoline is used as an intermediate in the synthesis of antineoplastic drugs such as cabozantinib and tivozanib .
  • Methods of Application or Experimental Procedures : The compound is used in a multi-step synthesis process that involves nitrification, condensation, reduction cyclization, and chlorination . The exact experimental procedures and technical details are not specified in the available resources.
  • Results or Outcomes : The use of 2-Chloro-6,7-dimethoxyquinoline in the synthesis of these antineoplastic drugs has led to the development of effective treatments for certain types of cancer .

Application in Organic Synthesis

  • Summary of the Application : 2-Chloro-6,7-dimethoxyquinoline is used as an intermediate in the synthesis of 4-chloro-6,7-dimethoxyquinoline . This compound is a key intermediate for preparing antitumor drugs .
  • Methods of Application or Experimental Procedures : The synthesis route involves several steps including nitrification, condensation, reduction cyclization, and chlorination . The exact experimental procedures and technical details are not specified in the available resources.
  • Results or Outcomes : The synthesis route has the advantages of accessible raw materials, mild reaction conditions, simple and convenient after-treatment, and high yield . It is suitable for scale-up preparation .

Safety And Hazards

The compound is classified as acutely toxic if swallowed, and it can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future research directions for 2-Chloro-6,7-dimethoxyquinoline could involve further exploration of its inhibitory effects on G9a and its potential applications in the field of epigenetic regulation .

properties

IUPAC Name

2-chloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSZVZXINMWJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dimethoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IA Shehata - Monatshefte für Chemie/Chemical Monthly, 1990 - Springer
Preparations of the novel fused dimethoxyquinoline derivatives of furo[2,3-b]quinoline (5),s-triazolo[4,3-a]quinoline (8) and tetrazolo[1,5-a]quinoline (10) from 6,7-dimethoxy-3-car-…
Number of citations: 0 link.springer.com
C Karthikeyan, H Amawi, CR Ashby, VM Khare… - Heliyon, 2019 - cell.com
A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized, using the ‘molecular hybridization approach' and evaluated for anticancer efficacy. Eleven 3-((2-…
Number of citations: 6 www.cell.com
FE Goda, AM Alaa, OA Attef - Bioorganic & medicinal chemistry, 2004 - Elsevier
Some new 2-alkoxy-3-cyano-4,6-diarylpyridines 3,4 were synthesized by condensation of different α,β-unsaturated ketones 1 with malononitrile 2, followed by cyclization in sodium …
Number of citations: 150 www.sciencedirect.com
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
A Hampshire, O Reelfs, C Pourzand, I Eggleston - 2019 - purehost.bath.ac.uk
UV radiation from the sun to which the skin is exposed is largely UVA. UVA is oxidative in nature and may generate redox-active labile iron within skin cells, inducing severe damage …
Number of citations: 4 purehost.bath.ac.uk
AR Syniugin, OV Ostrynska, MO Chekanov… - Journal of Enzyme …, 2016 - Taylor & Francis
In this article, the derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. Forty-three new compounds were synthesized. Among them 22 compounds …
Number of citations: 30 www.tandfonline.com
IA Shehata - Monatshefte für Chemie/Chemical Monthly, 1990 - Springer
Number of citations: 6

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